(2-(Ethylthio)phenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Description
This compound features a piperidine ring substituted at the 4-position with a 5-(trifluoromethyl)-1,3,4-oxadiazole moiety, linked via a methanone group to a 2-(ethylthio)phenyl substituent. The 1,3,4-oxadiazole ring is a heterocycle known for its metabolic stability and role in medicinal chemistry, often contributing to binding interactions in enzyme inhibitors . The ethylthio group at the phenyl ring may influence solubility and membrane permeability due to its moderate hydrophobicity.
Properties
IUPAC Name |
(2-ethylsulfanylphenyl)-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c1-2-26-13-6-4-3-5-12(13)15(24)23-9-7-11(8-10-23)14-21-22-16(25-14)17(18,19)20/h3-6,11H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFCRAKTGWIMKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Ethylthio)phenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions. The piperidine ring can be introduced via nucleophilic substitution reactions, and the ethylthio group can be added through thiolation reactions using ethylthiolating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
(2-(Ethylthio)phenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to various reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-(Ethylthio)phenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The presence of the trifluoromethyl group and the oxadiazole ring can enhance the compound’s bioactivity and metabolic stability, making it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-(Ethylthio)phenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
- Target Compound : Contains a 1,3,4-oxadiazole ring with a trifluoromethyl substituent. This group increases electronegativity and stability compared to unsubstituted oxadiazoles.
- Triazole Analogs: describes a triazole derivative (2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone). Triazoles exhibit distinct hydrogen-bonding capabilities compared to oxadiazoles, which lack a hydrogen-bond donor.
- Thiadiazole-Thiazolidinone Hybrid: highlights a compound with a 1,3,4-thiadiazole fused to a thiazolidinone. Thiadiazoles share sulfur’s polarizability with oxadiazoles but differ in ring strain and π-π stacking efficiency. The methoxyphenyl substituent in this compound may improve solubility but reduce potency in hydrophobic binding pockets .
Substituent Effects
Physicochemical Properties
- Molecular Weight & LogP :
- Boiling Point & pKa :
Biological Activity
The compound (2-(ethylthio)phenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a synthetic molecule that incorporates both ethylthio and trifluoromethyl groups along with a piperidine moiety. This structure suggests potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. The oxadiazole ring is known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have been evaluated against various cancer cell lines. In one study, derivatives showed significant inhibition against multiple cancer types, including breast (MCF7), colon (HCT116), and prostate (PC-3) cancers. The most potent derivatives exhibited IC50 values in the low micromolar range (around 0.67 to 1.18 µM) .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.87 |
| Compound B | HCT116 | 0.80 |
| Compound C | PC-3 | 0.67 |
Antimicrobial Activity
Oxadiazoles have also demonstrated antimicrobial properties. A study on similar compounds indicated that certain derivatives were effective against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function .
Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 µg/mL |
| Compound E | S. aureus | 16 µg/mL |
Antiviral Activity
Research has shown that oxadiazoles can exhibit antiviral activity against RNA viruses. Specifically, some derivatives were found to inhibit viral replication effectively, making them candidates for further development in antiviral therapies .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Functions : Many oxadiazoles inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells through various signaling pathways.
- Antimicrobial Action : The presence of the ethylthio group may enhance membrane permeability, allowing for better interaction with microbial targets.
Case Studies
- Case Study on Cancer Cell Lines : A recent investigation synthesized several oxadiazole derivatives and tested their effects on various cancer cell lines using MTT assays. The results indicated that compounds with trifluoromethyl substitutions had enhanced cytotoxicity compared to their non-fluorinated counterparts .
- Antiviral Study : Another study focused on the antiviral properties of oxadiazole derivatives against Hepatitis B virus, demonstrating significant reductions in viral load in treated cells compared to controls .
Q & A
Q. What synthetic routes are recommended for preparing (2-(ethylthio)phenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone with high purity?
- Methodological Answer : The compound can be synthesized via a multi-step approach. For the oxadiazole moiety, cyclization of thiosemicarbazides with trifluoroacetic anhydride under reflux is common . The piperidine fragment can be functionalized via nucleophilic substitution or coupling reactions. Key steps include:
- Monitoring reaction progress via TLC .
- Purification via recrystallization (ethanol/water mixtures) or column chromatography .
- Yield optimization by adjusting stoichiometry of trifluoromethylating agents and reaction time .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (if crystalline) to resolve stereochemistry, as demonstrated for analogous thiadiazole derivatives .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- In silico docking studies (e.g., using AutoDock Vina) to predict binding affinities with target proteins (e.g., enzymes or receptors) .
- In vitro assays (e.g., enzyme inhibition, cell viability) under controlled conditions (pH, temperature) to validate computational predictions .
- Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for quantifying binding kinetics .
Q. How should contradictory data in pharmacological activity studies be addressed?
- Methodological Answer :
- Replicate experiments under standardized conditions to rule out variability .
- Dose-response analysis to identify non-linear effects or off-target interactions .
- Cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .
Q. What methodologies assess the environmental stability and ecotoxicological impact of this compound?
- Methodological Answer :
- Hydrolysis/photolysis studies (OECD 111) to evaluate degradation in water/light .
- Bioaccumulation potential via octanol-water partition coefficient (log P) measurements .
- Ecotoxicology assays (e.g., Daphnia magna acute toxicity) to determine EC₅₀ values .
Q. How can theoretical frameworks guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Structure-activity relationship (SAR) models to correlate substituents (e.g., trifluoromethyl, ethylthio) with activity .
- Quantum mechanical calculations (e.g., DFT) to predict electronic effects on reactivity .
- Pharmacophore mapping to identify critical binding features .
Methodological Considerations
Q. What strategies ensure reproducibility in synthesizing and testing this compound?
- Answer :
- Document reaction parameters (solvent purity, catalyst batches) meticulously .
- Use internal standards (e.g., deuterated solvents for NMR) to calibrate instruments .
- Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for sharing protocols .
Q. How can researchers mitigate toxicity risks during in vivo studies?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
